(7-Methylquinolin-4-yl)boronic acid
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Overview
Description
(7-Methylquinolin-4-yl)boronic acid is an organoboron compound that features a quinoline ring substituted with a boronic acid group at the 4-position and a methyl group at the 7-position. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-Methylquinolin-4-yl)boronic acid typically involves the borylation of a quinoline derivative. One common method is the palladium-catalyzed borylation of 7-methylquinoline using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under an inert atmosphere .
Industrial Production Methods: Industrial production of boronic acids often employs similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The scalability of these methods makes them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: (7-Methylquinolin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Suzuki–Miyaura Coupling: Biaryl compounds.
Oxidation: Quinoline alcohols or ketones.
Reduction: Tetrahydroquinoline derivatives.
Scientific Research Applications
(7-Methylquinolin-4-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (7-Methylquinolin-4-yl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic acid: Commonly used in Suzuki–Miyaura coupling but lacks the quinoline moiety.
(7-Fluoro-2-methylquinolin-8-yl)boronic acid: Similar structure but with a fluorine substituent, which can alter its reactivity and applications.
(2-Methylquinolin-7-yl)boronic acid:
Uniqueness: (7-Methylquinolin-4-yl)boronic acid is unique due to its specific substitution pattern, which combines the electronic properties of the quinoline ring with the reactivity of the boronic acid group. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring specific photophysical properties .
Properties
Molecular Formula |
C10H10BNO2 |
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Molecular Weight |
187.00 g/mol |
IUPAC Name |
(7-methylquinolin-4-yl)boronic acid |
InChI |
InChI=1S/C10H10BNO2/c1-7-2-3-8-9(11(13)14)4-5-12-10(8)6-7/h2-6,13-14H,1H3 |
InChI Key |
MQXLWIVHGHMDDQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=CC(=CC2=NC=C1)C)(O)O |
Origin of Product |
United States |
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